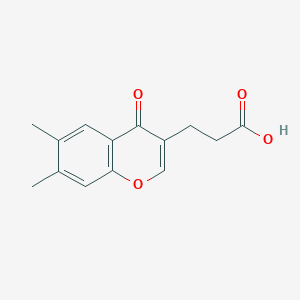![molecular formula C14H9ClF3NO B14135692 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 3830-67-9](/img/structure/B14135692.png)
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core with a chloro substituent at the 4-position and a trifluoromethyl group at the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学研究应用
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds
作用机制
The mechanism of action of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes such as histone acetyltransferases, leading to changes in gene expression and cellular functions. The compound’s ability to alter chromatin acetylation directly impacts various biological pathways, making it a valuable tool in epigenetic research .
相似化合物的比较
Similar Compounds
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Similar structure with an ethoxy group instead of a benzamide core.
4-(trifluoromethyl)benzamide: Lacks the chloro substituent but retains the trifluoromethyl group
Uniqueness
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
3830-67-9 |
|---|---|
分子式 |
C14H9ClF3NO |
分子量 |
299.67 g/mol |
IUPAC 名称 |
4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) |
InChI 键 |
JXNFCCXKSPFOGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)






